molecular formula C7H4Br2F3NO B1410003 2,5-Dibromo-3-(trifluoromethoxy)aniline CAS No. 1806352-45-3

2,5-Dibromo-3-(trifluoromethoxy)aniline

Cat. No.: B1410003
CAS No.: 1806352-45-3
M. Wt: 334.92 g/mol
InChI Key: MTPWKCBESPXROM-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(trifluoromethoxy)aniline is an aromatic compound characterized by the presence of bromine and trifluoromethoxy groups attached to an aniline core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(trifluoromethoxy)aniline typically involves the bromination of 3-(trifluoromethoxy)aniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the aromatic ring .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(trifluoromethoxy)aniline is largely determined by its ability to participate in various chemical reactions. The trifluoromethoxy group exerts a strong electron-withdrawing effect, which can influence the reactivity of the aromatic ring. This effect can stabilize certain intermediates or transition states during chemical reactions, thereby facilitating specific transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-(trifluoromethoxy)aniline is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications compared to its isomers.

Properties

IUPAC Name

2,5-dibromo-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-3-1-4(13)6(9)5(2-3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPWKCBESPXROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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